2-Fluoro-4-methyl-5-nitrobenzaldehyde

Catalog No.
S3025048
CAS No.
1804054-69-0
M.F
C8H6FNO3
M. Wt
183.138
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methyl-5-nitrobenzaldehyde

CAS Number

1804054-69-0

Product Name

2-Fluoro-4-methyl-5-nitrobenzaldehyde

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzaldehyde

Molecular Formula

C8H6FNO3

Molecular Weight

183.138

InChI

InChI=1S/C8H6FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3

InChI Key

FRDWVXUIJCCEQG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C=O)F

Solubility

not available

Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

Anti-virulence Compounds Targeting Iron Acquisition in Mycobacteria

2-Fluoro-4-methyl-5-nitrobenzaldehyde is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzaldehyde backbone. Its chemical structure can be represented as C8H8FNO3C_8H_8FNO_3, with a molecular weight of approximately 185.15 g/mol. The compound features a distinctive arrangement of substituents that influence its reactivity and properties, making it a valuable intermediate in organic synthesis.

2-Fluoro-4-methyl-5-nitrobenzaldehyde can undergo several chemical transformations:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-fluoro-4-methyl-5-nitrobenzoic acid.
  • Reduction: The nitro group can be reduced to form an amine, yielding 2-fluoro-4-methyl-5-aminobenzaldehyde.
  • Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the fluorine or methyl groups may be replaced by other substituents, depending on the reaction conditions and reagents used.

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and halogenating agents like bromine or chlorine for substitution reactions.

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzaldehyde typically involves multi-step processes. A common synthetic route includes:

  • Starting Material: Begin with 2-fluoro-4-methylbenzaldehyde.
  • Nitration: Subject the starting material to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the appropriate position.
  • Purification: Isolate and purify the product through recrystallization or chromatography.

Industrial production methods mirror these laboratory techniques but are optimized for scale and efficiency, often utilizing specialized reactors to control reaction conditions precisely.

2-Fluoro-4-methyl-5-nitrobenzaldehyde serves various purposes in scientific research and industry:

  • Organic Synthesis: It is used as a building block in synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound may play a role in developing new drugs due to its potential biological activity.
  • Dyes and Agrochemicals: Its derivatives can be employed in producing dyes or agrochemicals, leveraging its chemical reactivity.

Research into the interaction of 2-Fluoro-4-methyl-5-nitrobenzaldehyde with biological systems is essential for understanding its potential pharmacological effects. Studies may focus on:

  • Enzyme Inhibition: Investigating how the compound affects enzyme activity could provide insights into its mechanism of action.
  • Binding Affinity: Assessing its binding affinity to various proteins can reveal its potential therapeutic applications.

These studies are crucial for determining the safety and efficacy of the compound in medicinal chemistry.

Several compounds share structural similarities with 2-Fluoro-4-methyl-5-nitrobenzaldehyde. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2-Fluoro-4-methoxy-5-nitrobenzaldehydeContains a methoxy group instead of a methyl groupEnhanced solubility due to methoxy group
2-Fluoro-4-nitrobenzaldehydeLacks the methyl substituentDifferent reactivity profile due to absence of methyl
2-Chloro-4-methyl-5-nitrobenzaldehydeContains chlorine instead of fluorineVarying reactivity based on halogen type
3-Fluoro-4-methyl-5-nitrobenzaldehydeFluorine is positioned differentlyAlters electronic properties affecting reactivity

The uniqueness of 2-Fluoro-4-methyl-5-nitrobenzaldehyde lies in its combination of functional groups, which imparts specific reactivity and stability characteristics that distinguish it from related compounds. This makes it particularly valuable in synthetic organic chemistry and potential pharmaceutical applications.

XLogP3

1.7

Dates

Modify: 2023-08-17

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